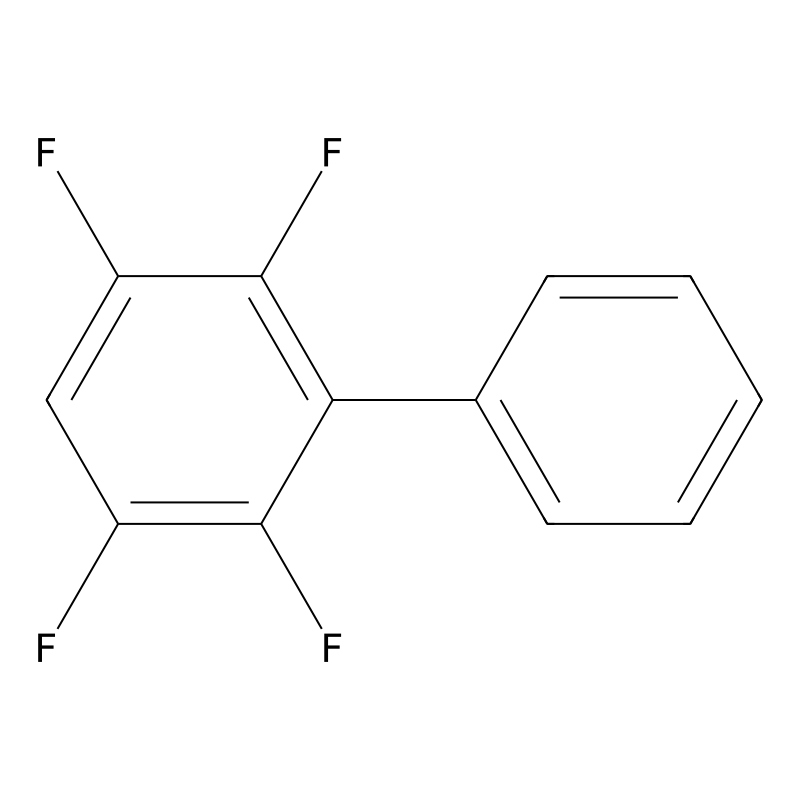

2,3,5,6-Tetrafluorobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3,5,6-Tetrafluorobiphenyl is an aromatic compound characterized by the presence of four fluorine atoms substituted on a biphenyl structure. Its molecular formula is C12H6F4, and it features two phenyl rings connected by a single bond, with fluorine atoms located at the 2, 3, 5, and 6 positions of one of the rings. The compound exhibits notable chemical stability and unique electronic properties due to the presence of fluorine atoms, which influence its reactivity and interactions.

As there is no significant research on TFB, a mechanism of action cannot be established at this time.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coats to minimize skin and eye contact.

- Work in a well-ventilated fume hood to avoid inhalation of any vapors.

- Handle the compound with care as some fluorinated aromatics can be irritating or harmful upon contact [].

- Electrophilic Substitution: The fluorinated positions can undergo electrophilic aromatic substitution reactions, although the presence of multiple fluorine atoms can deactivate the ring towards further substitution.

- Nucleophilic Substitution: The compound can react with nucleophiles due to the electron-withdrawing nature of the fluorine substituents.

- Pyrolysis: Under high temperatures, 2,3,5,6-tetrafluorobiphenyl can decompose into smaller fragments or undergo rearrangements, as seen in studies involving flash vapor phase pyrolysis .

Several synthesis methods for 2,3,5,6-tetrafluorobiphenyl have been reported:

- Fluorination of Biphenyl: Direct fluorination of biphenyl using fluorinating agents such as sulfur tetrafluoride or antimony pentafluoride can yield tetrafluorobiphenyl .

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions with suitable precursors can also provide a pathway for synthesizing this compound .

- Radiosynthesis: Recent advancements include methods for synthesizing radiolabeled versions of tetrafluorobiphenyl for use in positron emission tomography (PET) imaging .

2,3,5,6-Tetrafluorobiphenyl has several applications across different fields:

- Organic Electronics: It is used as a building block in the synthesis of organic semiconductors due to its unique electronic properties.

- Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications owing to their biological activity.

- Fluorinated Materials: The compound serves as a precursor in developing fluorinated polymers and materials with enhanced thermal and chemical stability.

Interaction studies involving 2,3,5,6-tetrafluorobiphenyl have focused on its binding properties with various biomolecules. For example:

- Receptor Binding Assays: Research has demonstrated that certain derivatives exhibit high binding affinities to integrin receptors .

- Frustrated Lewis Pair Chemistry: Studies have shown that combinations with specific Lewis acids can lead to interesting reactivity patterns and new compounds .

Several compounds share structural similarities with 2,3,5,6-tetrafluorobiphenyl. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluorobiphenyl | C12H9F | One fluorine substituent; less electron-withdrawing |

| 4-Fluorobiphenyl | C12H9F | Fluorine at para position; different reactivity |

| 2,3-Difluorobiphenyl | C12H8F2 | Two fluorine substituents; altered electronic properties |

| 2,3-Dichlorobiphenyl | C12H8Cl2 | Chlorine instead of fluorine; different reactivity patterns |

The uniqueness of 2,3,5,6-tetrafluorobiphenyl lies in its specific arrangement of four fluorine atoms which significantly influences its chemical behavior and potential applications compared to these similar compounds.